N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine
Description
N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine (CAS: 893741-66-7) is a furan-derived secondary amine characterized by a morpholinomethyl substituent at the 5-position of the furan ring. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.28 g/mol . The compound is synthesized commercially by Thermo Scientific with a purity of 97% and is packaged in amber glass bottles to ensure stability. Safety data indicate it poses risks of severe skin/eye damage and toxicity upon ingestion, necessitating careful handling .
Properties
IUPAC Name |
N-methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-12-8-10-2-3-11(15-10)9-13-4-6-14-7-5-13/h2-3,12H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGSMPQAXGUMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586191 | |
| Record name | N-Methyl-1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893741-66-7 | |
| Record name | N-Methyl-1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine typically involves a multi-step process. One common method includes the Mannich reaction, where a secondary amine (morpholine) reacts with formaldehyde and a furan derivative to form the desired product. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or furan rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures, inert atmosphere.
Substitution: Various nucleophiles; solvents like dichloromethane or acetonitrile, room temperature to moderate heating.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted morpholine or furan derivatives .
Scientific Research Applications
N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the furan ring or amine groups, influencing physicochemical properties and applications.
Table 1: Structural and Molecular Comparison
Key Observations :
- Morpholinomethyl vs. Halogenated Substituents: The morpholine group enhances hydrophilicity, whereas halogenated analogs (e.g., 4-chlorophenyl in ) increase lipophilicity, affecting membrane permeability and pharmacokinetics.
- Aromatic vs.
Key Observations :
Biological Activity
N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine is a synthetic compound notable for its unique structure, which includes a morpholine ring and a furan ring. This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields. The compound has the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.28 g/mol, with a CAS number of 893741-66-7.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to effects such as:
In Vitro Studies
Research has demonstrated that this compound derivatives exhibit promising antiproliferative activity. For example:
- Cell Cycle Analysis : Studies indicated that the most active compounds reduced the G0–G1 phase population while increasing the G2/M phase population in treated cancer cells, suggesting an interruption in cell cycle progression .
- Apoptosis Induction : The compounds were shown to induce apoptosis in cancer cell lines, with significant percentages of apoptotic cells observed compared to controls. For instance, compound 15a induced 34.59% apoptosis in NCI-H23 cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methylmorpholine | Contains a morpholine ring | Used primarily as a solvent and catalyst |
| Methyl-5-methyl-furan-2-ylmethyl-amine | Furan ring with methyl substitution | Focused on agricultural applications |
| 5-(Morpholinomethyl)-2-furaldehyde | Furan derivative with morpholine | Potentially useful in organic synthesis |
| 1-[5-(Morpholinomethyl)furan-2-yl]methanamine | Similar amine structure | Investigated for neuroprotective properties |
This compound stands out due to its combination of functional groups that may confer distinct biological activities not found in other similar compounds.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes such as the Mannich reaction, where morpholine reacts with formaldehyde and a furan derivative under mild conditions. Solvents like ethanol or methanol are commonly used to facilitate these reactions.
Industrial Applications
The compound has potential applications across various fields:
- Pharmaceuticals : It may serve as an intermediate in developing drugs targeting neurological and cardiovascular systems.
- Material Science : Its unique properties make it suitable for creating advanced materials, including polymers and nanomaterials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
